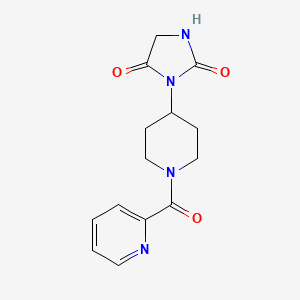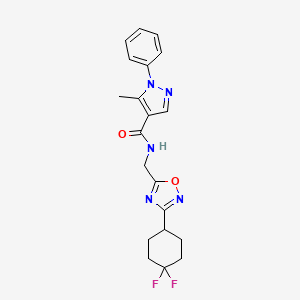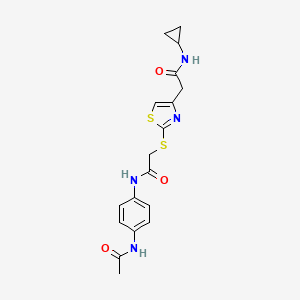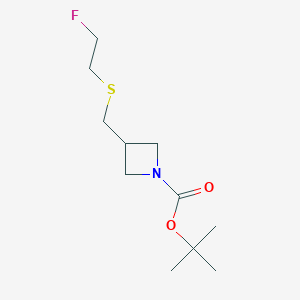
3-(1-Picolinoylpiperidin-4-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(1-Picolinoylpiperidin-4-yl)imidazolidine-2,4-dione” is a derivative of imidazolidine-2,4-dione . Imidazolidine-2,4-dione derivatives are known to have a wide range of significant pharmacological or biological activities . They have been found to have applications in clinical medicine .
Synthesis Analysis
Imidazolidine-2,4-dione derivatives can be synthesized through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . In another attempt, two and three Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules were used .Molecular Structure Analysis
The structure of these derivatives was confirmed by FT-IR, 1 HNMR, 13 CNMR, and Elemental analysis . The imidazolidine-2,4-dione ring system has 3 carbon atoms and 2 nitrogen atoms . It is composed of an imidazoline derivative with an oxygen-nitrogen double bond at positions 1 and 3 and a carbon-oxygen double bond in positions 2, 4, or 5 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazolidine-2,4-dione derivatives include Knoevenagel condensation . The reaction of 5,5-diphenylimidazolidine-2,4-dione with 3-bromoprop-1-yne in DMF in the presence of K2CO3 as a base produced 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazolidine-2,4-dione derivatives can vary. For example, some derivatives are practically insoluble in water . The structure of these derivatives was confirmed by FT-IR, 1 HNMR, 13 CNMR, and Elemental analysis .Aplicaciones Científicas De Investigación
Anticonvulsant Activity
PICPIM has been investigated for its potential as an anticonvulsant agent. In silico molecular docking studies revealed that certain derivatives of PICPIM exhibit strong binding affinity toward the Voltage-Gated Sodium Channel Inner Pore (VGCIP). Notably, molecules 5c, 7, 9, and 10 demonstrated favorable glide scores, suggesting their suitability as anticonvulsant candidates .
Antibacterial Properties
The antibacterial activity of PICPIM derivatives was evaluated against both Gram-positive and Gram-negative bacteria. Specifically, compounds 10, 4a, and 7 exhibited promising antibacterial effects. Compound 10 showed efficient activity against Gram-positive bacteria (e.g., S. aureus), while compound 7 demonstrated high binding affinity for Gram-negative bacteria (P. aeruginosa) .
Anti-Cancer Potential
Although not directly studied for anti-cancer properties, related imidazolinone derivatives have shown promise. For instance, (S)-1-[1-(4-Aminobenzoyl)-2,3-dihydro-1H-indol-6-sulfonyl]-4-phenyl imidazolidine-2-one demonstrated potent in vitro anti-cancer action against the SW620 cell line .
Mecanismo De Acción
Target of Action
The primary targets of 3-(1-Picolinoylpiperidin-4-yl)imidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins . These targets play a crucial role in neuronal signaling and bacterial survival, respectively.
Mode of Action
The compound interacts with its targets through molecular docking. It binds to the VGCIP, leading to more binding affinity toward the channel and fitting well in the active pocket . This interaction can potentially alter the function of the channel, affecting neuronal signaling. The compound also interacts with bacterial proteins, influencing their function and potentially leading to antibacterial effects .
Biochemical Pathways
The compound’s antibacterial activity indicates that it may affect bacterial survival pathways .
Result of Action
The molecular and cellular effects of the compound’s action are primarily its potential anticonvulsant and antibacterial activities. The compound’s interaction with VGCIP suggests it may have anticonvulsant effects . Its interaction with bacterial proteins suggests potential antibacterial activity against both Gram-positive and Gram-negative bacteria .
Direcciones Futuras
Imidazolidine-2,4-dione derivatives have shown promise in various areas of pharmacology, including as potential anticancer agents . Future research could focus on further exploring these applications and developing new derivatives with improved properties. The specified data may be beneficial for future contrivance .
Propiedades
IUPAC Name |
3-[1-(pyridine-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-12-9-16-14(21)18(12)10-4-7-17(8-5-10)13(20)11-3-1-2-6-15-11/h1-3,6,10H,4-5,7-9H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMWWKXHWPZVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Picolinoylpiperidin-4-yl)imidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-bromophenyl)-5,7-dimethyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2447540.png)
![(2S)-2-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic acid](/img/structure/B2447541.png)



![1-[(3R)-3-(Methylamino)pyrrolidin-1-yl]ethanone;dihydrochloride](/img/structure/B2447549.png)
![1-methyl-3-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)pyridin-2(1H)-one](/img/structure/B2447550.png)
![3-(3-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2447554.png)
![2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2447557.png)
![N-(4-methoxybenzyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2447558.png)

![1-[(4-Carbamoylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B2447560.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![7-(2-fluorophenyl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2447562.png)